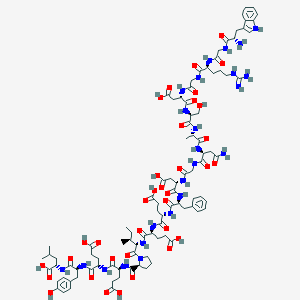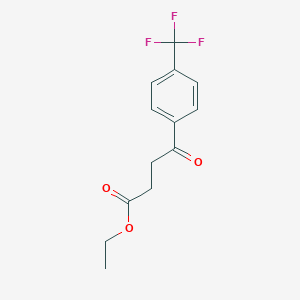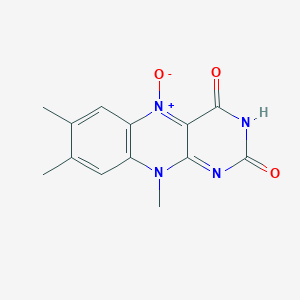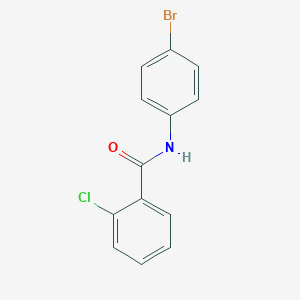
1H,1H,2H,2H-Perfluorododecyltriethoxysilane
Overview
Description
1H,1H,2H,2H-Perfluorododecyltriethoxysilane is a fluoroalkylsilane compound known for its low surface energy and high wettability due to the presence of fluorinated carbons. This compound is widely used as a superhydrophobic agent for synthesizing various functional coatings .
Mechanism of Action
Target of Action
1H,1H,2H,2H-Perfluorododecyltriethoxysilane (PFDTES) is a fluoroalkylsilane (FAS) that primarily targets surfaces, such as ceramic membranes and crystals . Its role is to modify these surfaces to alter their properties, such as hydrophobicity .
Mode of Action
PFDTES interacts with its targets by forming a coating on the surface. This coating is characterized by low surface energy and high wettability due to the presence of fluorinated carbons . The compound’s mode of action is based on the formation of this superhydrophobic coating, which significantly changes the surface properties of the target.
Pharmacokinetics
Its primary use is as a surface-modifying agent in materials science .
Result of Action
The result of PFDTES action is the creation of a hydrophobic coating on the target surface. This coating can significantly alter the surface’s interaction with liquids, leading to high wetting properties and contact angles . For example, when used to functionalize hydrophobic ceramic membranes, it can enhance the membrane’s performance in applications like water treatment .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that it can be used to functionalize hydrophobic ceramic membranes with nanosized pores . It can also be used to functionalize Cu2(OH)3NO3 crystal to render it hydrophobic .
Cellular Effects
It is known that it can be used to coat nanosized medical devices . This suggests that it may have some interaction with cells, but the specifics of these interactions are not currently known.
Molecular Mechanism
It is known that it can be used to create superhydrophobic surfaces , suggesting that it may interact with biomolecules in a way that reduces their hydrophilicity.
Temporal Effects in Laboratory Settings
It is known that it can be used to create superhydrophobic surfaces , suggesting that it may have long-term stability.
Metabolic Pathways
It is known that it can be used to create superhydrophobic surfaces , suggesting that it may interact with enzymes or other biomolecules, but the specifics of these interactions are not currently known.
Transport and Distribution
It is known that it can be used to create superhydrophobic surfaces , suggesting that it may interact with transporters or binding proteins, but the specifics of these interactions are not currently known.
Subcellular Localization
It is known that it can be used to create superhydrophobic surfaces , suggesting that it may be localized to specific compartments or organelles, but the specifics of this localization are not currently known.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane is typically synthesized through the reaction of perfluorododecyl iodide with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, the compound hydrolyzes to form silanols and ethanol.
Condensation: The silanols formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of a cross-linked network.
Substitution: The ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture in the environment.
Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
1H,1H,2H,2H-Perfluorododecyltriethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a superhydrophobic agent for creating water-repellent surfaces and coatings.
Biology: Functionalizes hydrophobic ceramic membranes with nanosized pores for various biological applications.
Medicine: Coats nanosized medical devices to enhance their hydrophobic properties.
Industry: Applied in anti-icing and stain-resistant coatings for metal surfaces, as well as in the fabrication of microfluidic chips
Comparison with Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- 1H,1H,2H,2H-Perfluorododecyltrichlorosilane
- 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane
Comparison: 1H,1H,2H,2H-Perfluorododecyltriethoxysilane is unique due to its longer perfluorinated carbon chain, which provides enhanced hydrophobic properties compared to shorter-chain analogs like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane. The presence of triethoxy groups allows for better reactivity and functionalization compared to trichlorosilane analogs .
Properties
IUPAC Name |
triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F21O3Si/c1-4-40-43(41-5-2,42-6-3)8-7-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEUJTRPCBXYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F21CH2CH2Si(OCH2CH3)3, C18H19F21O3Si | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382354 | |
| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146090-84-8 | |
| Record name | Triethoxy[2-(perfluorodecyl)ethyl]silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silane, triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


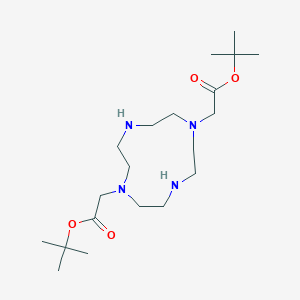
![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)
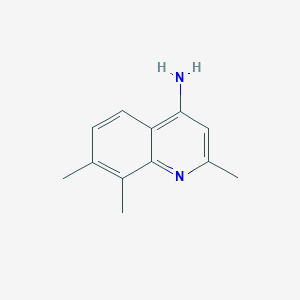

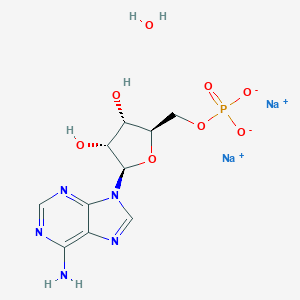
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
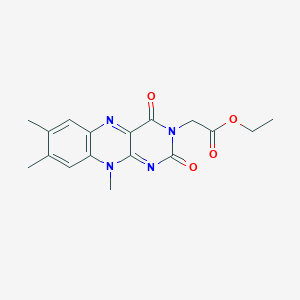
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
